Apoatropine
Overview
Description
Apoatropine (also known as atropatropine) is a member of the class of tropane alkaloids . It is an ester formed from tropine and atropic acid . Apoatropine can be found in plants of the Solanaceae family . It is a bitter crystalline alkaloid .
Synthesis Analysis
Apoatropine can be synthesized from atropine sulfate . A continuous-flow synthesis of atropine has been reported that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine .Molecular Structure Analysis
The molecular structure of Apoatropine was elucidated by comparing molecular mass (ΔM), retention-times, and full-scan MS^n spectra with those of the parent drug .Chemical Reactions Analysis
Atropine is prone to E1cB elimination, giving the conjugated byproduct apoatropine . Due to the close structural similarity, separation of atropine from apoatropine presents an exceptional challenge .Physical And Chemical Properties Analysis
Apoatropine is a white or off-white crystalline substance . It is soluble in water, alcohol, and ether . The melting point of its HCl salt is greater than 236°C, at which point it decomposes .Scientific Research Applications
Tropane Alkaloids Analysis
Apoatropine, as a tropane alkaloid, has been a subject of interest in the analysis of teas and herbal teas. A study by Romera-Torres et al. (2018) developed a method for determining 13 tropane alkaloids, including apoatropine, in tea and herbal tea samples using high-performance liquid chromatography. This method highlighted the presence of tropane alkaloids in several samples, emphasizing apoatropine's role in such analyses (Romera-Torres et al., 2018).
Metabolism Studies
Chen et al. (2007) investigated the in-vivo and in-vitro metabolism of atropine, identifying apoatropine as one of its metabolites. This study utilized LC-MSn methods, showing the significance of apoatropine in understanding the metabolic pathways of atropine (Chen et al., 2007).
Alkaloid Content in Plant Cultures
Research into genetically transformed root cultures of Datura innoxia Mill. and Atropa belladonna L. included the analysis of apoatropine. Kursinszki et al. (2005) developed a high-performance liquid chromatographic method for simultaneous determination of several tropane alkaloids, including apoatropine, offering insights into the alkaloid content in these plant cultures (Kursinszki et al., 2005).
Rapid Resolution Liquid Chromatography
Zimmermann et al. (2012) described a rapid resolution liquid chromatography (RRLC) method for analyzing atropine sulfate and its degradation products, including apoatropine. This method was used for quality monitoring of atropine preparations, demonstrating apoatropine's role in pharmaceutical analysis (Zimmermann et al., 2012).
Detection and Screening
A study by Wang et al. (2020) established an indirect competitive enzyme-linked immunosorbent assay for tropane alkaloids detection, including apoatropine. This assay was used for rapid screening of these alkaloids in various samples, highlighting the importance of apoatropine in toxicological and quality control contexts (Wang et al., 2020).
Ethnopharmacology and Traditional Medicine
In the context of ethnopharmacology, apoatropine's role in traditional medicine and its therapeutic applications have been discussed. Gilani and Atta-ur-rahman (2005) explored how traditional cures and folk knowledge, which may include plants containing tropane alkaloids like apoatropine, contribute to modern pharmacology (Gilani & Atta-ur-rahman, 2005).
Safety And Hazards
properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3/t14-,15+,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUIZWXOSDVQJU-XYPWUTKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023633 | |
Record name | Apoatropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apoatropin | |
CAS RN |
500-55-0 | |
Record name | Apoatropine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apoatropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Apoatropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APOATROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B4C10J0BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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